Lipophilicity (Computed XLogP3-AA) Comparison: Trimethyl vs. Dimethyl vs. Unsubstituted Indole Analogs
The 2,3,5-trimethyl substitution elevates computed lipophilicity relative to the 2,3-dimethyl analog and the unsubstituted parent scaffold. PubChem records XLogP3-AA = 3.3 for the target compound [1]. The 2,3-dimethyl analog was calculated by ACD/Labs Percepta to have a LogP of 4.71 and a LogD (pH 7.4) of 1.95 , indicating the 5-methyl group on the target compound shifts the partition coefficient closer to the optimal CNS drug-like space (1–4) compared to the more lipophilic dimethyl variant. The unsubstituted indole analog (C16H22N2O), lacking any methyl groups, is expected to have a significantly lower LogP, though an exact XLogP3-AA value was not found in the same database for direct comparison.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/LogD) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 [PubChem] |
| Comparator Or Baseline | 2,3-Dimethyl analog: ACD/LogP = 4.71, ACD/LogD (pH 7.4) = 1.95 [ChemSpider/ACD Labs]; Unsubstituted analog: LogP not available in same source |
| Quantified Difference | Target XLogP3-AA (3.3) is approximately 1.4 log units lower than the dimethyl analog’s ACD/LogP (4.71). Note: different computational methods (XLogP3 vs ACD/LogP) limit direct quantitative comparison. |
| Conditions | Computed descriptors; XLogP3-AA (PubChem 2021.05.07) vs ACD/Labs Percepta v14.00 |
Why This Matters
A LogP difference of 1.4 units can translate into a 25-fold difference in predicted lipid bilayer partitioning, influencing both pharmacokinetic behavior and off-target promiscuity risk; researchers screening for CNS-permeable or metabolically stable indole ligands should not assume the dimethyl analog is a suitable surrogate.
- [1] PubChem. Compound Summary for CID 5235423. https://pubchem.ncbi.nlm.nih.gov/compound/5235423. View Source
